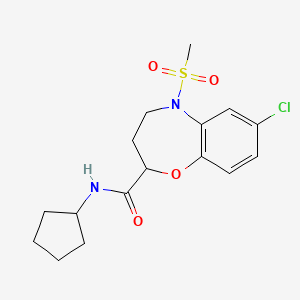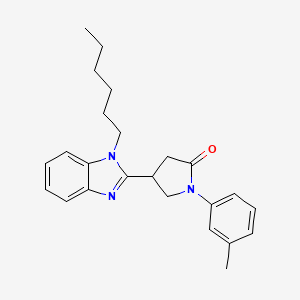![molecular formula C21H29NO5S B11044671 5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B11044671.png)
5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzenesulfonamide is a complex organic compound with the molecular formula C21H29NO5S and a molecular weight of 407.52 g/mol . This compound is characterized by its unique structure, which includes a tert-butyl group, a dimethoxyphenyl group, and a methoxybenzenesulfonamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 5-tert-butyl-2-methoxybenzenesulfonyl chloride with 2-(3,4-dimethoxyphenyl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored and controlled to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzenesulfonamide is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical structure.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 5-tert-butyl-2-methoxybenzenesulfonamide
- 2-(3,4-dimethoxyphenyl)ethylamine
- N-(3,4-dimethoxyphenyl)ethyl-2-methoxybenzenesulfonamide
Uniqueness
5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable in research and industrial applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C21H29NO5S |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C21H29NO5S/c1-21(2,3)16-8-10-18(26-5)20(14-16)28(23,24)22-12-11-15-7-9-17(25-4)19(13-15)27-6/h7-10,13-14,22H,11-12H2,1-6H3 |
Clave InChI |
FVJVOUMOVXFIRL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)carbonyl]piperazine](/img/structure/B11044590.png)
![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11044597.png)

![ethyl 1,2,3,5-tetramethyl-9-oxo-6,9-dihydro-1H-pyrrolo[2,3-f]quinoline-7-carboxylate](/img/structure/B11044613.png)
![2-bromo-N-[7-(cyclopropylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11044615.png)

![Ethyl 3-[2-(4-ethylpiperazin-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoate](/img/structure/B11044633.png)
![6-(4-Bromophenyl)-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044641.png)
![1-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B11044646.png)
![N-[5-(4-bromophenyl)-7-(2-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanesulfonamide](/img/structure/B11044648.png)
![2-amino-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11044650.png)
![1-[(Benzylamino)methylene]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11044672.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B11044675.png)
![3-(3-isobutyl-1H-pyrazol-5-yl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044679.png)
